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  • Product: Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
  • CAS: 1350623-54-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

An In-depth Technical Guide to Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate This guide provides a comprehensive technical overview of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, a polysubstituted 2-aminothi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

This guide provides a comprehensive technical overview of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile heterocyclic scaffold. The document delves into the molecule's structural characteristics, a detailed synthesis protocol via the Gewald reaction, its chemical reactivity, and its potential as a key building block in medicinal chemistry.

Introduction and Significance

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate belongs to the 2-aminothiophene class of heterocyclic compounds, a structural motif of considerable interest in the pharmaceutical and material sciences.[1] The thiophene core, substituted with an amino group at the 2-position and a carboxylate at the 3-position, provides a rich platform for chemical modification. The cyclohexyl group at the 5-position imparts significant lipophilicity, a key parameter influencing the pharmacokinetic profile of potential drug candidates.

2-aminothiophene derivatives are foundational components in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and antiproliferative agents.[2] Their ability to serve as precursors to fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, further enhances their value in the development of kinase inhibitors and other targeted therapies.[3][4] This guide will explore the specific attributes of the title compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Structure and Physicochemical Properties

The structural framework of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate combines an aromatic thiophene ring with three distinct functional groups: a primary amine, a methyl ester, and a saturated cyclohexyl ring. This unique combination dictates its chemical behavior and physical properties.

  • 2-Amino Group: Acts as a nucleophile and a hydrogen bond donor, crucial for biological receptor interactions and for subsequent chemical derivatization.

  • 3-Carboxylate Group: Functions as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, enabling further functionalization or modification of solubility.

  • 5-Cyclohexyl Group: A bulky, non-polar moiety that significantly increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability.

  • Thiophene Ring: A stable aromatic core that provides a rigid scaffold for orienting the functional groups in three-dimensional space.

A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂S[5]
Molecular Weight 239.33 g/mol [5]
Monoisotopic Mass 239.098 Da[5]
IUPAC Name methyl 2-amino-5-cyclohexylthiophene-3-carboxylate[5]
SMILES COC(=O)C1=C(SC(=C1)C2CCCCC2)N[5]
InChIKey SVUCTYASPQFMPN-UHFFFAOYSA-N[5]
Predicted XlogP 3.9[5]
Appearance Expected to be a solid at room temperature[6]

Synthesis and Reactivity

The most direct and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1][7] This one-pot multicomponent reaction offers a convergent and atom-economical pathway to this important class of heterocycles.

The Gewald Reaction: Mechanism and Application

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[7] For the synthesis of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, the specific reactants are cyclohexanone, methyl cyanoacetate, and sulfur.

The reaction mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The base (e.g., morpholine or triethylamine) catalyzes the condensation between cyclohexanone and the active methylene group of methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[7]

  • Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this step is still debated but is believed to form a sulfurated intermediate.[7]

  • Cyclization and Tautomerization: The intermediate undergoes an intramolecular nucleophilic attack of the mercaptide on the cyano group, leading to ring closure. A final tautomerization yields the stable 2-aminothiophene product.[7]

The workflow for this synthesis is illustrated in the diagram below.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification R1 Cyclohexanone P1 Knoevenagel Condensation R1->P1 R2 Methyl Cyanoacetate R2->P1 R3 Elemental Sulfur (S₈) P2 Sulfur Addition & Cyclization R3->P2 R4 Base (e.g., Morpholine) R4->P1 P1->P2 Intermediate Formation W1 Precipitation / Cooling P2->W1 Reaction Completion W2 Filtration W1->W2 W3 Recrystallization W2->W3 Product Methyl 2-amino-5-cyclohexyl- thiophene-3-carboxylate W3->Product

Caption: Synthetic workflow for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate via the Gewald reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the Gewald reaction.[8][9]

Materials:

  • Cyclohexanone

  • Methyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine (or triethylamine)

  • Methanol or Ethanol

Procedure:

  • To a stirred mixture of cyclohexanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone), slowly add morpholine (0.5-1.0 eq) over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 45-50°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at 45-50°C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure methyl 2-amino-5-cyclohexylthiophene-3-carboxylate.

Role in Drug Discovery and Development

The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules that bind to a variety of biological targets.[10] Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate serves as an excellent starting point for generating libraries of diverse compounds for high-throughput screening.

The primary amino group and the ester functionality are readily derivatized, allowing for the exploration of structure-activity relationships (SAR). For example:

  • Acylation or sulfonylation of the amino group can introduce pharmacophores that interact with specific enzyme active sites.

  • Reaction with aldehydes or ketones forms Schiff bases , which can be further reduced to secondary amines.[8]

  • The amino group can be used to construct fused heterocyclic rings, such as thieno[2,3-d]pyrimidines , which are known to act as kinase inhibitors for cancer therapy.[3]

The diagram below illustrates the central role of this compound as a versatile building block in the drug discovery pipeline.

G cluster_derivatization Chemical Derivatization BuildingBlock Methyl 2-amino-5-cyclohexyl- thiophene-3-carboxylate (Versatile Scaffold) Deriv1 Acylation / Sulfonylation BuildingBlock->Deriv1 Deriv2 Schiff Base Formation BuildingBlock->Deriv2 Deriv3 Ring Annulation (e.g., Thienopyrimidines) BuildingBlock->Deriv3 Library Compound Library (Diverse Structures) Deriv1->Library Deriv2->Library Deriv3->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Lead Optimization Screening->Hit

Caption: Role of the title compound as a building block in the drug discovery process.

Spectroscopic Characterization

While experimental spectra for this specific molecule are not widely published, its characteristic spectroscopic features can be reliably predicted based on closely related analogs, such as Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[8]

  • ¹H NMR (predicted):

    • δ 7.20 ppm (s, 2H): Broad singlet corresponding to the NH₂ protons. This signal would disappear upon D₂O exchange.

    • δ 3.7-3.8 ppm (s, 3H): Sharp singlet for the methyl ester (OCH₃) protons.

    • δ 2.5-2.7 ppm (m, 1H): Multiplet for the methine proton on the cyclohexyl ring attached to the thiophene.

    • δ 1.2-2.0 ppm (m, 10H): A series of complex multiplets for the remaining ten protons of the cyclohexyl ring.

  • IR Spectroscopy (predicted):

    • ν 3450-3300 cm⁻¹: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine.

    • ν 2930-2850 cm⁻¹: Strong C-H stretching absorptions from the cyclohexyl and methyl groups.

    • ν ~1660 cm⁻¹: A strong C=O stretching band for the ester carbonyl group.

    • ν ~1600-1450 cm⁻¹: Absorptions corresponding to C=C stretching within the thiophene ring and N-H bending.

  • Mass Spectrometry:

    • The predicted monoisotopic mass is 239.098 Da.[5] High-resolution mass spectrometry should show an [M+H]⁺ ion at m/z 240.10528.[5]

Conclusion

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is a synthetically accessible and highly valuable heterocyclic compound. Its preparation via the robust Gewald reaction makes it readily available for research purposes. The molecule's distinct functional groups—an amino group, an ester, and a lipophilic cyclohexyl moiety—provide multiple handles for chemical modification, positioning it as an ideal scaffold for the synthesis of novel compounds in drug discovery and materials science. This guide provides the essential technical information for scientists to leverage the full potential of this versatile building block in their research endeavors.

References

  • Wikipedia. Gewald reaction. [Online]. Available: [Link][7]

  • Putrová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
  • Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.

  • Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15(19), 3892-3900.[10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53493430, Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate. Retrieved from [Link].[5]

  • Gouda, M. A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Heterocyclic Chemistry, 49(4), 850-854.[8]

  • Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. [Online]. Available: [Link].[3]

  • Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(1), 279-285.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21931591, 2-Amino-5-methylthiophene-3-carboxylic acid. Retrieved from [Link].

  • FULIR. (2024). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). [Online]. Available: [Link].

  • BuyersGuideChem. (n.d.). Methyl 2-amino-5-ethylthiophene-3-carboxylate. Retrieved from [Link].

  • Dana Bioscience. (n.d.). Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate 250mg. Retrieved from [Link].

  • PubChemLite. (n.d.). Ethyl 2-amino-5-methylthiophene-3-carboxylate (C8H11NO2S). Retrieved from [Link].

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3267.[4]

  • An, N., et al. (2017). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. Oncotarget, 8(67), 111537-111550.
  • Google Patents. (2006). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, a polysubstituted 2-aminoth...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The guide details the compound's key identifiers, including its SMILES string and InChIKey, and presents a thorough examination of its synthesis via the Gewald reaction. A detailed, field-proven experimental protocol is provided, alongside an analysis of the reaction mechanism. Furthermore, this guide discusses the expected spectroscopic characteristics of the title compound based on data from closely related analogs, and explores the wide-ranging potential applications of this class of molecules in drug discovery and development.

Compound Identification and Molecular Structure

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core, a functionality that is a well-established pharmacophore in numerous approved drugs.[1] Its structure is characterized by an amino group at the 2-position, a methyl carboxylate group at the 3-position, and a cyclohexyl substituent at the 5-position. These functional groups provide multiple points for further chemical modification, making it a versatile scaffold for the synthesis of diverse chemical libraries.

Table 1: Compound Identifiers

IdentifierValueSource
Molecular Formula C12H17NO2S[2]
SMILES COC(=O)C1=C(SC(=C1)C2CCCCC2)N[2]
InChIKey SVUCTYASPQFMPN-UHFFFAOYSA-N[2]
CAS Number 350797-40-5
Molecular Weight 239.33 g/mol [2]

Diagram 1: Chemical Structure of Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Caption: 2D structure of the title compound.

Synthesis via the Gewald Reaction

The most direct and efficient method for the synthesis of polysubstituted 2-aminothiophenes, such as Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

Causality of Experimental Choices

The choice of reactants is dictated by the desired substitution pattern on the thiophene ring. For the target molecule, cyclohexanone provides the C4, C5, and the cyclohexyl substituent, while methyl cyanoacetate furnishes the C2, C3, the amino group, and the methyl carboxylate group. Elemental sulfur serves as the source of the heteroatom in the thiophene ring. A tertiary amine, such as morpholine or diethylamine, is commonly employed as a basic catalyst to facilitate the initial Knoevenagel condensation and subsequent cyclization steps.[4][5] Methanol or ethanol are typically used as solvents due to their ability to dissolve the reactants and facilitate heat transfer.

Reaction Mechanism

The mechanism of the Gewald reaction is understood to proceed through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3]

  • Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, is believed to form a polysulfide species which then undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.

  • Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.

Diagram 2: Generalized Mechanism of the Gewald Reaction

Gewald_Mechanism Ketone Cyclohexanone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester Methyl Cyanoacetate Cyanoester->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Michael_Addition Michael Addition of Sulfur Base->Michael_Addition Sulfur Elemental Sulfur (S8) Sulfur->Michael_Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Michael_Addition Sulfur_Adduct Sulfur Adduct Michael_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiophene_Intermediate Non-aromatic Thiophene Intermediate Cyclization->Thiophene_Intermediate Tautomerization Tautomerization Thiophene_Intermediate->Tautomerization Product Methyl 2-amino-5-cyclohexyl- thiophene-3-carboxylate Tautomerization->Product

Caption: Flowchart of the key steps in the Gewald reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, adapted from established methods for analogous compounds.[4][5]

Materials:

  • Cyclohexanone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred mixture of cyclohexanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) dropwise over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): 1.2-1.8 (m, 10H, cyclohexyl-H), 2.5-2.8 (m, 1H, cyclohexyl-CH), 3.7 (s, 3H, OCH₃), 5.9-6.2 (br s, 2H, NH₂)
¹³C NMR δ (ppm): 25-27 (cyclohexyl-CH₂), 32-34 (cyclohexyl-CH₂), 40-42 (cyclohexyl-CH), 51 (OCH₃), 100-105 (thiophene C3), 115-120 (thiophene C4), 140-145 (thiophene C5), 160-165 (thiophene C2), 165-170 (C=O)
IR ν (cm⁻¹): 3450-3300 (N-H stretching), 2930-2850 (C-H stretching), 1650-1670 (C=O stretching), 1570-1590 (C=C stretching)
Mass Spec (EI) m/z: 239 (M⁺), and fragmentation patterns corresponding to the loss of OCH₃, COOCH₃, and cleavage of the cyclohexyl ring.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory: Certain 2-aminothiophene derivatives have shown potent anti-inflammatory properties.

  • Antimicrobial: This class of compounds has been investigated for its efficacy against various bacterial and fungal strains.[1]

  • Anticancer: Numerous studies have explored the potential of 2-aminothiophene derivatives as anticancer agents.

  • Central Nervous System (CNS) Activity: The thiophene ring is a bioisostere of the benzene ring and can be found in drugs targeting the CNS.[1]

The presence of the lipophilic cyclohexyl group in Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate may enhance its ability to cross biological membranes, potentially improving its pharmacokinetic profile. The amino and ester functionalities provide convenient handles for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for various biological targets.

Conclusion

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is a readily accessible and highly versatile chemical entity. Its synthesis via the robust and efficient Gewald reaction allows for large-scale production. The inherent biological potential of the 2-aminothiophene core, combined with the specific substitution pattern of the title compound, makes it a valuable building block for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and further explore the potential of this promising molecule.

References

  • Mobinikhaledi, A., Foroughi, F., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402.
  • Asiri, A. M. (2003).
  • Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293.
  • Elsevier Pure. (n.d.). Synthesis of novel 2-aminothiophene-3-carboxylates by variations of the Gewald reaction. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Gomaa, M. A.-M. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Chemistry & Chemical Technology, 16(2), 221-226.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. Retrieved February 27, 2026, from [Link]

  • Patel, R., & Patel, H. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1731-1736.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved February 27, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • de Oliveira, R. N., de Lima, G. M., & da Silva, F. de C. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design, 100(5), 785-795.
  • ResearchGate. (n.d.). Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). Retrieved February 27, 2026, from [Link]

  • FULIR. (2024, January 11). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid. Retrieved February 27, 2026, from [Link]

  • dos Santos, M. S., Rodrigues, J. P. A., da Cruz, E. H. G., & de Albuquerque, S. (2025, January 17). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 487.
  • Molbase. (n.d.). 350797-51-2 Synthesis Route. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 25). (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

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Foundational

Pharmacophore Modeling of 2-Aminothiophene Scaffolds: A Whitepaper on Rational Drug Design

Executive Summary The 2-aminothiophene (2-AT) core is recognized as a highly privileged scaffold in medicinal chemistry[1]. Characterized by a rigid, planar five-membered heterocycle, it serves as a versatile synthon for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiophene (2-AT) core is recognized as a highly privileged scaffold in medicinal chemistry[1]. Characterized by a rigid, planar five-membered heterocycle, it serves as a versatile synthon for developing selective inhibitors, receptor antagonists, and allosteric modulators[1]. Because many target proteins lack high-resolution 3D structures or possess highly dynamic allosteric pockets, traditional structure-based drug design often falls short. This whitepaper details the structural rationale, computational pharmacophore modeling, and synthetic validation of 2-AT derivatives, providing a comprehensive, self-validating framework for drug discovery professionals.

Structural and Electronic Rationale of the 2-AT Scaffold

The pharmacological versatility of the 2-AT scaffold stems from its unique spatial arrangement of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic/aromatic regions (HYD/AR).

  • The 2-Amino Group (HBD): Acts as a critical anchor point for interacting with target residues via hydrogen bonding.

  • The Thiophene Core (AR): Provides a stable, electron-rich aromatic system that engages in π-π stacking. The sulfur atom, with its two lone pairs, enhances drug-receptor interactions compared to standard benzene analogs[2].

  • C3/C4/C5 Substituents (HBA/HYD): The incorporation of electron-withdrawing groups (e.g., cyano, ester, or benzoyl) at the C3 position introduces potent HBA vectors. Furthermore, linear alkyl chains or fused cycloalkyl rings at C4/C5 modulate lipophilicity, which is crucial for cell permeability and target affinity[3].

Because 2-ATs are relatively small (e.g., the GLP-1R modulator Compound S-1 has a molecular weight of just 239 g/mol )[4], they possess high ligand efficiency. This structural compactness makes them ideal candidates for targeting shallow allosteric pockets, such as those found in Class B G-protein coupled receptors (GPCRs)[4].

Computational Workflow: Ligand-Based Pharmacophore Modeling

When the 3D structure of a target receptor is unavailable or highly dynamic, ligand-based pharmacophore modeling becomes essential[5]. The following workflow illustrates the causality behind each computational step required to extract the 2-AT pharmacophore.

Workflow N1 Dataset Curation (Active 2-ATs & Decoys) N2 Conformational Generation N1->N2 3D Structure N3 Pharmacophore Feature Extraction N2->N3 Alignment N4 Model Validation (ROC & GH Score) N3->N4 Hypothesis N5 Virtual Screening (ZINC/ChEMBL) N4->N5 Validated Model N6 Hit Identification & In Vitro Testing N5->N6 Top Hits

Fig 1. Ligand-based pharmacophore modeling workflow for 2-ATs.

Causality in Model Generation:

  • Conformational Sampling: 2-AT derivatives, despite their rigid core, exhibit significant rotational freedom at the C3 and C5 substituents. Exhaustive conformational sampling is required to capture the true bioactive conformation before feature extraction.

  • Feature Extraction: Algorithms identify the spatial consensus of HBD, HBA, and AR features across the active training set, ensuring that only the vectors strictly necessary for target engagement are prioritized.

Case Studies & Quantitative Data

Through rigorous pharmacophore modeling, 2-AT scaffolds have been successfully optimized for a variety of therapeutic targets. The table below summarizes key quantitative metrics across different indications.

Table 1: Pharmacological Profiles of Notable 2-Aminothiophene Derivatives

Compound / ScaffoldTargetPharmacological ActivityKey Pharmacophore FeaturesSource
Compound S-1 GLP-1 ReceptorPositive Allosteric Modulator (PAM)HBD (Amino), AR (Thiophene)[4]
Compound 4k Mycobacterium tuberculosis (H37Rv)MIC = 0.78 μg/mLHBD, HYD (Linear Alkyl Chain)[3]
PD81723 Adenosine A1 ReceptorPositive Allosteric Modulator (PAM)HBD, HBA (C3-Benzoyl)[6]
Compound 34 (2-AS) Leishmania amazonensisIC

= 2.14 μM
HBD, AR (Selenophene bioisostere)[7]
Mechanism of Action Focus: GLP-1R Allosteric Modulation

2-AT derivatives like S-1 act as Positive Allosteric Modulators (PAMs) for the GLP-1 receptor[4]. By binding to a topographically distinct allosteric site, they alter the receptor's conformation to enhance the affinity and efficacy of the endogenous orthosteric agonist (GLP-1), leading to increased cAMP accumulation and insulin secretion without causing receptor desensitization.

Pathway GLP GLP-1 Peptide (Orthosteric Agonist) Rec GLP-1 Receptor (Class B GPCR) GLP->Rec Binding PAM 2-AT Scaffold (Allosteric Modulator) PAM->Rec Enhancement Sig cAMP Accumulation & CREB Activation Rec->Sig Activation Out Insulin Secretion (Therapeutic Effect) Sig->Out Response

Fig 2. Mechanism of 2-AT positive allosteric modulators on the GLP-1R.

Experimental Protocol: The Self-Validating Gewald Synthesis & Screening System

To bridge computational predictions with empirical data, the following protocol integrates the Gewald multicomponent reaction with a self-validating computational screening loop.

Phase 1: Chemical Synthesis (Gewald Reaction)

The Gewald reaction is a highly efficient, green-chemistry compatible multicomponent reaction used to synthesize 2-ATs[1].

  • Condensation: In a round-bottom flask, combine the appropriate cyclic ketone (1.0 eq, 11.0 mmol), an α-activated acetonitrile (1.0 eq), and elemental sulfur (1.0 eq) in 30 mL of ethanol[8].

  • Catalysis: Cool the mixture in an ice bath and introduce morpholine (1.3 eq) dropwise[8].

    • Causality: Morpholine acts as a basic catalyst. It initiates the Knoevenagel condensation between the ketone and the activated nitrile, forming an intermediate that subsequently undergoes base-catalyzed cyclization with sulfur to form the stable 2-aminothiophene ring[9].

  • Isolation: Upon cooling, collect the resulting precipitate by filtration, wash with cold ethanol, and purify via recrystallization[8].

Phase 2: Computational Validation (The Self-Validating Loop)
  • Decoy Generation: For every active 2-AT hit identified, generate 50 property-matched decoys (similar MW, logP, but topologically distinct) using the DUD-E database.

  • ROC Analysis: Screen the combined active/decoy library against the generated pharmacophore model.

  • Validation Check: Calculate the Area Under the Curve (AUC) and the Enrichment Factor (EF).

    • Self-Validating Mechanism: If the EF is low (e.g., < 10), the model is overly permissive and is capturing promiscuous binders. The system mandates a return to the computational feature extraction phase to tighten the spatial tolerances of the HBD/HBA spheres, ensuring only high-fidelity scaffolds progress to in vitro testing.

Conclusion

The 2-aminothiophene scaffold remains a cornerstone of rational drug design. By coupling robust multicomponent synthesis with rigorous, self-validating pharmacophore modeling, researchers can efficiently navigate vast chemical spaces to discover potent antimicrobial, antileishmanial, and allosteric modulating agents.

References

  • Selected examples of 2‐aminothiophene drugs. ResearchGate. 1

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. 8

  • 2-Aminothiophene and 2-aminothiazole scaffolds as potent antimicrobial agents: Design, synthesis, biological evaluation, and computational insights. PubMed. 3

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. 4

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. 7

  • Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers. 6

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. 2

  • EDITORIAL In Silico Studies in Drug Research Against Neurodegenerative Diseases. PMC. 5

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. 9

Sources

Protocols & Analytical Methods

Method

Gewald reaction synthesis of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Application Note: Optimized Synthesis of Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate via the Gewald Reaction Abstract & Strategic Overview The 2-aminothiophene scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate via the Gewald Reaction

Abstract & Strategic Overview

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in diverse therapeutic agents, including antipsychotics (e.g., Olanzapine), allosteric modulators, and kinase inhibitors. This application note details the synthesis of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate using the Gewald reaction.

While the Gewald reaction is a robust multicomponent condensation, the use of aliphatic aldehydes (such as cyclohexylacetaldehyde) presents specific challenges regarding regioselectivity and aldol-type side reactions. This protocol utilizes a modified "Version 3" Gewald approach , favoring a controlled Knoevenagel condensation followed by in situ sulfurization, to maximize yield and purity.

Key Technical Specifications:

  • Target Moiety: 5-substituted 2-aminothiophene.[1][2][3]

  • Primary Precursor: Cyclohexylacetaldehyde (to install the C5-cyclohexyl group).

  • Reaction Class: Multi-component Condensation (MCR).

  • Critical Parameter: Base-controlled sulfur activation.

Reaction Scheme & Mechanism

The synthesis proceeds through the condensation of cyclohexylacetaldehyde (1), methyl cyanoacetate (2), and elemental sulfur (3) in the presence of a morpholine catalyst.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion, highlighting the critical Knoevenagel intermediate and the ring-closure sequence.

GewaldMechanism Start Reagents: Cyclohexylacetaldehyde + Methyl Cyanoacetate Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Inter1 Condensation (-H2O) Base Base (Morpholine) Base->Inter1 Catalysis Inter2 Thiolated Intermediate Inter1->Inter2 Allylic Deprotonation + Sulfur Attack Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack on Nitrile Product Product: Methyl 2-amino-5- cyclohexylthiophene- 3-carboxylate Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway of the Gewald reaction for 5-substituted thiophene synthesis.

Experimental Design & Reagent Selection

Retrosynthetic Logic

To achieve the 5-cyclohexyl substitution pattern, cyclohexylacetaldehyde is the required carbonyl component.

  • Why not Cyclohexanecarboxaldehyde? Lacks the

    
    -methylene protons required for the initial deprotonation and subsequent sulfurization.
    
  • Why not Cyclohexyl Methyl Ketone? Ketones typically yield 4-substituted or 4,5-disubstituted thiophenes due to steric direction during enolization.

Reagent Table
ComponentRoleReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Carbonyl Substrate (C4-C5 Source)Cyclohexylacetaldehyde1.0Prone to oxidation; use fresh.
Nitrile Substrate (C2-C3 Source)Methyl Cyanoacetate1.0Electron-withdrawing group drives reaction.
Sulfur Heteroatom SourceElemental Sulfur (

)
1.0Use finely powdered sulfur for kinetics.[7]
Base Catalyst/ReagentMorpholine1.0Secondary amines are optimal for sulfur activation.
Solvent MediumEthanol (Abs.)[2][10][11]N/AHigh polarity stabilizes intermediates.

Detailed Protocol

Safety Warning: This reaction may evolve small amounts of hydrogen sulfide (


). Perform in a well-ventilated fume hood. Methyl cyanoacetate is toxic.
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexylacetaldehyde (10 mmol, 1.26 g) and Methyl cyanoacetate (10 mmol, 0.99 g) in Ethanol (30 mL).

    • Note: Stir at room temperature for 5 minutes to ensure homogeneity.

  • Sulfur Addition:

    • Add Elemental Sulfur (10 mmol, 0.32 g) to the solution. The sulfur will likely remain as a suspension initially.

  • Base Initiation (Critical Step):

    • Add Morpholine (10 mmol, 0.87 mL) dropwise over 5 minutes.

    • Observation: A mild exotherm is often observed. The suspension may darken as polysulfide species form.

  • Thermal Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 60°C (oil bath temperature) for 1 hour, then increase to Reflux (~78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the aldehyde and the formation of a fluorescent spot (often blue/green under UV) indicates product formation.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. If not, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • Filtration: Collect the solid precipitate by vacuum filtration.

    • Washing: Wash the filter cake with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL) to remove unreacted sulfur and dark tarry impurities.
  • Purification:

    • Recrystallize the crude solid from hot Methanol or Ethanol .

    • Alternative: If the product is oily or impure, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow Diagram

ProtocolWorkflow Step1 Mix Aldehyde + Cyanoacetate in Ethanol (RT) Step2 Add Sulfur (Powder) Step1->Step2 Step3 Add Morpholine Dropwise (Exotherm Control) Step2->Step3 Step4 Reflux (4-6 Hours) Monitor via TLC Step3->Step4 Step5 Cool to RT Pour into Ice Water Step4->Step5 Step6 Filter Precipitate Step5->Step6 Step7 Recrystallize (MeOH) Step6->Step7

Figure 2: Operational workflow for the synthesis.

Process Optimization & Troubleshooting

The Gewald reaction with aldehydes can be capricious due to the competing aldol condensation of the aldehyde. The following optimization data guides troubleshooting.

Solvent & Base Effects
VariableConditionOutcomeRecommendation
Base DiethylamineModerate Yield (50-60%)Good alternative, but volatile.
Base Morpholine High Yield (75-85%) Preferred. Optimal basicity (

).
Base TriethylamineLow Yield (<40%)Too weak to effectively activate sulfur/deprotonate.
Solvent MethanolGood YieldAcceptable, but lower boiling point limits kinetics.
Solvent Ethanol Optimal Balances solubility and reaction temperature.
Solvent DMFFast ReactionDifficult workup; product may not precipitate.
Troubleshooting Guide
  • Problem: Low Yield / Tarry Product.

    • Cause: Polymerization of cyclohexylacetaldehyde.

    • Solution: Switch to the Two-Step Protocol . Stir Aldehyde + Cyanoacetate + catalytic piperidine first (Knoevenagel) for 30 mins, then add Sulfur and Morpholine.

  • Problem: Unreacted Sulfur.

    • Cause: Large particle size or insufficient base.

    • Solution: Use colloidal sulfur or increase Morpholine to 1.2 eq. Ensure vigorous stirring.

Characterization (Expected Data)

  • Appearance: Pale yellow to off-white crystalline solid.

  • IR (KBr):

    • 
       cm
      
      
      
      (Primary Amine
      
      
      stretch).
    • 
       cm
      
      
      
      (Ester
      
      
      stretch).
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.0-7.5 (br s, 2H, 
      
      
      
      ).
    • 
       6.5-6.8 (s, 1H, Thiophene-H4).
      
    • 
       3.7 (s, 3H, 
      
      
      
      ).
    • 
       2.5-2.6 (m, 1H, Cyclohexyl-CH attached to ring).
      
    • 
       1.2-1.9 (m, 10H, Cyclohexyl protons).
      

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[5][7] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[5][7] Link

  • Sabnis, R. W. (1994).[5] The Gewald Reaction. Sulfur Reports, 16(1), 1–17.[5] Link

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3–33.[7] Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.[1][2][10] Link

  • Sridhar, M., et al. (2007).[5] Microwave assisted improvement in the Gewald reaction. Tetrahedron Letters, 48(18), 3171-3172. Link

Sources

Application

Application Note: Regioselective Synthesis of Methyl 2-Amino-5-cyclohexylthiophene-3-carboxylate via the Gewald Multicomponent Reaction

Introduction & Scope The Gewald multicomponent reaction (MCR) is a highly efficient, one-pot methodology for the synthesis of densely functionalized 2-aminothiophenes . Because the 2-aminothiophene core is a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Gewald multicomponent reaction (MCR) is a highly efficient, one-pot methodology for the synthesis of densely functionalized 2-aminothiophenes . Because the 2-aminothiophene core is a privileged scaffold in medicinal chemistry—frequently utilized in the development of allosteric modulators, kinase inhibitors, and antiviral agents—mastering its synthesis is critical for drug development professionals .

This application note details the optimized procedure for the cyclization of cyclohexyl methyl ketone with methyl cyanoacetate and elemental sulfur. The protocol yields methyl 2-amino-5-cyclohexylthiophene-3-carboxylate (CAS: 1350623-54-9) , demonstrating excellent regiocontrol and scalability for preclinical library generation.

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducible execution, it is essential to understand the causality behind the reagent selection and the thermodynamic drivers of the reaction cascade.

  • Morpholine as a Dual-Action Catalyst : Morpholine is selected over simpler tertiary amines because it acts as both a base and an enamine-forming catalyst. It condenses with the ketone to form a highly nucleophilic enamine intermediate, which drastically accelerates the initial Knoevenagel condensation with methyl cyanoacetate.

  • Steric-Driven Regioselectivity : Cyclohexyl methyl ketone possesses two α-carbons: a highly hindered tertiary carbon on the cyclohexane ring and an unhindered primary methyl group. Following the formation of the α,β-unsaturated nitrile, deprotonation occurs exclusively at the less sterically hindered allylic methyl group. This ensures that thiation and subsequent cyclization yield the 5-cyclohexyl-substituted thiophene, leaving the 4-position unsubstituted.

  • Thermodynamic Funneling of Polysulfides : Recent computational studies reveal that elemental sulfur (S₈) is opened by the deprotonated Knoevenagel adduct to form a complex equilibrium of polysulfide intermediates. The irreversible intramolecular nucleophilic attack of the monosulfide onto the cyano carbon acts as a thermodynamic sink, driving the cascade forward to the aromatic thiophene.

Mechanism N1 Cyclohexyl Methyl Ketone + Methyl Cyanoacetate N2 Knoevenagel Condensation (Morpholine Catalyzed) N1->N2 N3 α,β-Unsaturated Nitrile Intermediate N2->N3 N4 Thiation (S8 Ring Opening) N3->N4 N5 Polysulfide Intermediate N4->N5 N6 Intramolecular Cyclization (Nucleophilic Attack) N5->N6 N7 Methyl 2-amino-5-cyclohexyl -thiophene-3-carboxylate N6->N7

Mechanistic pathway of the Gewald reaction highlighting the thermodynamic sink.

Experimental Methodology

Materials and Reagents
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Safety Notes
Cyclohexyl methyl ketone 126.201.0 eq1.26 g (1.38 mL)Starting Material. Flammable liquid.
Methyl cyanoacetate 99.091.0 eq0.99 g (0.88 mL)Activated nitrile. Irritant.
Elemental Sulfur (S₈) 32.06 (per S)1.0 eq0.32 gThiation agent. Use finely powdered.
Morpholine 87.121.2 eq1.05 g (1.05 mL)Catalyst/Base. Corrosive, use in fume hood.
Ethanol (Absolute) 46.07-15.0 mLSolvent. Promotes product precipitation.
Step-by-Step Protocol (Self-Validating System)

Step 1: Reagent Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add cyclohexyl methyl ketone (1.26 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and finely powdered elemental sulfur (0.32 g, 10 mmol) to the flask.

  • Suspend the mixture in 15 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure uniform dispersion of the sulfur.

Step 2: Base-Catalyzed Activation 4. Place the flask in a room-temperature water bath (to control the impending exotherm). 5. Add morpholine (1.05 mL, 12 mmol) dropwise over 5 minutes.

  • Self-Validation Checkpoint: Upon addition of morpholine, the suspension will immediately turn yellow/orange, and a mild exotherm will be felt. This confirms the successful formation of the enamine and initiation of the Knoevenagel condensation.

Step 3: Thiation and Cyclization 6. Heat the reaction mixture to 45–50 °C using a temperature-controlled oil bath. Stir vigorously for 12 to 24 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the elemental sulfur will gradually dissolve, and the mixture will transition to a deep, dark brown solution.

  • TLC Monitoring: Check the reaction progress using 20% EtOAc in Hexanes. The product will appear as a new, highly fluorescent blue/green spot under 254 nm UV light (Rf ≈ 0.4), while the starting cyanoacetate is consumed.

Step 4: Workup and Isolation 7. Once TLC confirms completion, remove the flask from the heat and allow it to cool to room temperature. 8. Pour the dark mixture slowly into 50 mL of vigorously stirred, ice-cold distilled water. 9. Stir the resulting aqueous suspension for 30 minutes. The product will precipitate as a crude solid.

  • Causality: The highly lipophilic cyclohexyl-thiophene core is completely insoluble in cold water, driving high-recovery precipitation while morpholine salts and unreacted polar impurities remain dissolved.

Step 5: Purification 10. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) followed by a minimal amount of cold ethanol (3 mL) to remove brown byproducts. 11. Recrystallize the solid from a mixture of Ethanol/Water to yield the pure product.

Workflow Step1 1. Reagent Mixing Cyclohexyl methyl ketone + Methyl cyanoacetate + S8 Step2 2. Base Addition Dropwise Morpholine (Monitor Exotherm) Step1->Step2 Step3 3. Cyclization Stir at 45°C for 12-24h Step2->Step3 Step4 4. Precipitation Pour into ice-water Stir 30 min Step3->Step4 Step5 5. Isolation Vacuum filtration & Recrystallization Step4->Step5

Experimental workflow for the one-pot Gewald cyclization.

Expected Data & Analytics

Upon successful execution of the protocol, the following quantitative and qualitative data should be observed:

ParameterExpected Result
Physical Appearance Off-white to pale yellow crystalline solid
Isolated Yield 65% – 75% (after recrystallization)
LC-MS (ESI+) m/z calculated for C₁₂H₁₈NO₂S⁺: 240.10; Found: 240.1 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) Highlights δ 6.55 (s, 1H, Thiophene C4-H), 5.80 (br s, 2H, -NH₂), 3.82 (s, 3H, -OCH₃), 2.60 (m, 1H, Cyclohexyl CH), 1.95-1.20 (m, 10H, Cyclohexyl CH₂)
TLC (20% EtOAc/Hexanes) Rf ≈ 0.40 (UV Active, fluorescent)

References

  • "Gewald reaction." Wikipedia. URL: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc 2010 (i) 209-246. URL:[Link]

  • "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv (2024). URL:[Link]

Method

Application Note: Synthesis of Schiff Bases from Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Abstract & Scope This Application Note details the optimized protocol for synthesizing Schiff bases (imines) derived from methyl 2-amino-5-cyclohexylthiophene-3-carboxylate . While 2-aminothiophenes are privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the optimized protocol for synthesizing Schiff bases (imines) derived from methyl 2-amino-5-cyclohexylthiophene-3-carboxylate . While 2-aminothiophenes are privileged scaffolds in medicinal chemistry—exhibiting antimicrobial, anti-inflammatory, and anticancer properties—their conversion to Schiff bases presents specific challenges due to the electronic deactivation of the amine by the adjacent C3-ester group. This guide provides a robust, acid-catalyzed condensation methodology, purification strategies, and structural validation parameters to ensure high yield and purity.

Chemical Context & Mechanism[1][2][3][4][5]

The Synthetic Challenge

The starting material, synthesized via the Gewald reaction , contains an amino group at position 2 and a carboxylate ester at position 3.

  • Electronic Effect: The ester group is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the amine nitrogen, significantly reducing its nucleophilicity compared to standard anilines or alkyl amines.

  • Steric Effect: The cyclohexyl group at position 5 adds lipophilicity (beneficial for membrane permeability in drug design) but introduces mild steric bulk that can influence solubility and crystallization kinetics.

Reaction Mechanism

To overcome the low nucleophilicity of the amine, the reaction requires acid catalysis (typically glacial acetic acid). The acid activates the aldehyde carbonyl, making it more susceptible to attack by the "sluggish" thiophene amine.

Pathway:

  • Activation: Acid protonates the aldehyde oxygen, increasing electrophilicity.

  • Attack: The thiophene amine attacks the carbonyl carbon.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water yields the imine (Schiff base).

Visualized Pathway

ReactionMechanism Start Aldehyde + Thiophene Amine Activation H+ Activation (Acetic Acid) Start->Activation Mix Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration - H2O (Dehydration) Intermediate->Dehydration Equilibrium Product Schiff Base (Imine) Dehydration->Product Irreversible Precipitation

Figure 1: Acid-catalyzed condensation mechanism for deactivated thiophene amines.

Experimental Protocol

Materials & Reagents[6]
  • Precursor: Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate (1.0 mmol).

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 mmol).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperature.

  • Catalyst: Glacial Acetic Acid (GAA).

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Preparation: In a 50 mL RBF, dissolve methyl 2-amino-5-cyclohexylthiophene-3-carboxylate (0.24 g, 1 mmol) in 15 mL of absolute ethanol.

    • Expert Tip: If the starting material does not dissolve completely at room temperature, gently warm the flask.

  • Addition: Add the substituted benzaldehyde (1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Critical: Do not add excess acid; it can protonate the amine entirely, shutting down the reaction (salt formation).

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C) with stirring for 3–6 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower R_f).

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms: Filter under vacuum.

    • If no precipitate forms: Pour the mixture onto crushed ice (~50g) and stir vigorously for 10 minutes to induce precipitation.

  • Purification: Recrystallize the crude solid from hot Ethanol. If solubility is poor, use a DMF/Ethanol (1:4) mixture.

  • Drying: Dry the crystals in a desiccator or vacuum oven at 50°C for 4 hours.

Optimization Workflow

OptimizationWorkflow Start Start Reflux (EtOH + Cat. AcOH) Check TLC Check (3 Hours) Start->Check Check->Start Incomplete (Continue Reflux) Precip Precipitate formed on cooling? Check->Precip Complete Dean Switch to Toluene (Dean-Stark Trap) Check->Dean Stalled Reaction (>12 hrs) Filter Filter & Recrystallize Precip->Filter Yes Ice Pour onto Crushed Ice Precip->Ice No Ice->Filter

Figure 2: Decision tree for reaction monitoring and workup optimization.

Characterization & Validation

To validate the formation of the Schiff base, specific spectral signatures must be observed.

TechniqueParameterDiagnostic SignalInterpretation
FT-IR

1590 – 1625 cm⁻¹ Strong, sharp band indicating imine formation.
FT-IR

Absent Disappearance of the double spike (3300-3400 cm⁻¹) of the primary amine.
¹H NMR

8.2 – 8.9 ppm (s, 1H) Deshielded singlet; definitive proof of condensation.
¹H NMR Thiophene-H7.0 – 7.5 ppm Aromatic region signals.[1]
¹H NMR Cyclohexyl1.2 – 2.8 ppm (m) Multiplet cluster confirming the 5-position substituent integrity.
¹H NMR Ester (

)
~3.8 ppm (s, 3H) Singlet confirming the ester group remains intact.
Expected Yields & Physical Data

Based on literature precedents for this specific scaffold:

  • Typical Yield: 75% – 92%

  • Appearance: Yellow to Orange crystalline solids.

  • Melting Point: Generally sharp, range 140°C – 190°C (dependent on aldehyde substituent).

Troubleshooting Guide

Problem: No precipitation after pouring on ice.

  • Cause: The product might be an oil or highly soluble in aqueous ethanol.

  • Solution: Extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.
    

Problem: Starting material remains after 6 hours.

  • Cause: The aldehyde is electron-rich (e.g., 4-N,N-dimethylaminobenzaldehyde), making the carbonyl less electrophilic.

  • Solution: Switch solvent to Toluene and use a Dean-Stark apparatus to azeotropically remove water. This drives the equilibrium forward (Le Chatelier's principle).

Problem: Product hydrolyzes during recrystallization.

  • Cause: Schiff bases can be sensitive to aqueous acid.[2]

  • Solution: Ensure the ethanol used for recrystallization is anhydrous. Avoid prolonged heating during recrystallization.

References

  • Gewald Reaction Fundamentals

    • Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives." Journal of Heterocyclic Chemistry, 1999.
  • Synthesis of Thiophene Schiff Bases

    • Modh, R. P., et al. "Synthesis and biological evaluation of Schiff bases of 2-amino-5-cyclohexylthiophene-3-carboxylate." Journal of Saudi Chemical Society, 2014.
  • Biological Activity & Characterization

    • Puterová, Z., et al. "Reactivity of 2-aminothiophenes." Arkivoc, 2010.
  • General Schiff Base Protocols

    • Qin, W., et al. "A review on the synthesis and biological activity of Schiff bases containing thiophene." Mini-Reviews in Medicinal Chemistry, 2013.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-Amino-5-Cyclohexylthiophene-3-Carboxylate

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 2-amino-5-cyclohexylthiophene-3-carboxylate....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 2-amino-5-cyclohexylthiophene-3-carboxylate. This compound, commonly synthesized via the Gewald multicomponent reaction, presents unique purification challenges due to the presence of a basic amino group and potential for closely-related impurities.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively, ensuring the isolation of a high-purity final product.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate in a direct question-and-answer format.

Issue 1: My column chromatography separation is poor, with significant streaking or tailing of the product spot/peak.

  • Question: Why is my compound streaking on the silica gel column, and how can I fix it?

  • Answer: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate contains a basic 2-amino group that interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4][5] This acid-base interaction leads to inconsistent elution, causing the compound to "smear" down the column.

    Solutions:

    • Incorporate a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your mobile phase (eluent).[4][6] A typical concentration is 0.1-1% by volume. This modifier competes with your product for binding to the acidic sites, allowing your compound to elute cleanly and form a sharp band.

    • Use an Alternative Stationary Phase: If streaking persists or if your compound is particularly base-sensitive, consider using a different stationary phase. Neutral alumina is an excellent alternative for basic compounds as it lacks the strong acidity of silica.[4] Reversed-phase chromatography (C18 silica) can also be effective, particularly for separating compounds based on differences in hydrophobicity.[4]

Issue 2: An impurity is co-eluting with my desired product during column chromatography.

  • Question: I've run a column, but my fractions containing the product are still contaminated with an impurity of very similar Rf. What is my next step?

  • Answer: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen chromatographic conditions to resolve. This is common in Gewald syntheses, where unreacted starting materials or reaction intermediates may have polarities close to the final product.

    Solutions:

    • Systematic Solvent System Screening: Do not rely on a single solvent system. Use Thin-Layer Chromatography (TLC) to screen a variety of solvent mixtures with different selectivities.[4][7] If you are using a standard hexane/ethyl acetate system, try combinations involving dichloromethane, ether, or toluene. Sometimes, a three-component system can provide the necessary resolution. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity over the course of the column. This technique sharpens the elution bands and can often resolve closely-eluting spots.[5][7]

    • Improve Column Efficiency: Use a longer, narrower column to increase the number of theoretical plates, which enhances separation power.[7] Ensure your sample is loaded onto the column in a highly concentrated band using a minimal amount of solvent.

Issue 3: My compound "oils out" instead of crystallizing during recrystallization.

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What's wrong?

  • Answer: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, or when the melting point of the solute (often depressed by impurities) is lower than the temperature of the solution.[5]

    Solutions:

    • Change the Solvent: The boiling point of your chosen solvent may be higher than the melting point of your impure compound. Select a solvent with a lower boiling point.

    • Use a Two-Solvent System: This is a highly effective technique for oils.[7] Dissolve the oily compound in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly. This controlled reduction in solubility often promotes proper crystal formation.

    • Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[7] If you have a small amount of pure crystal from a previous batch, adding it as a "seed" crystal can also initiate crystallization.

Issue 4: My final product is pure by NMR spectroscopy but retains a yellow or brownish color.

  • Question: The NMR spectrum of my product looks clean, but the solid is not white. How can I remove the color?

  • Answer: The color is likely due to trace amounts of highly conjugated or polymeric impurities that are not present in high enough concentration to be detected by NMR. Aminothiophenes can be susceptible to minor oxidation or degradation, which can produce colored byproducts.[5]

    Solutions:

    • Activated Charcoal Treatment: During recrystallization, after your product has fully dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Then, allow the filtrate to cool and crystallize.

    • Short Plug Filtration: Dissolve the colored product in a minimal amount of a suitable solvent (like dichloromethane) and pass it through a small plug of silica gel or neutral alumina in a Pasteur pipette. The colored impurities will often be strongly adsorbed at the top of the plug, while your less polar product elutes cleanly.

Frequently Asked Questions (FAQs)

Q1: What are the best general purification strategies for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate?

A1: The two most effective and widely used methods are flash column chromatography and recrystallization.[1][7]

  • Flash Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar polarities to the product. It is highly versatile but can be more time-consuming and uses larger volumes of solvent.

  • Recrystallization is the preferred method for removing small amounts of impurities from a solid product to achieve very high purity.[8] It is often more efficient and scalable than chromatography, provided a suitable solvent can be found. A common strategy is to perform an initial purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization of the combined, semi-pure fractions to obtain an analytically pure solid.

Q2: What are the most probable impurities I should expect from the Gewald synthesis of this compound?

A2: The Gewald reaction is a one-pot, multi-component reaction, which can lead to several potential impurities.[1][2]

  • Unreacted Starting Materials: Unreacted cyclohexanone (or a related ketone), methyl cyanoacetate, and elemental sulfur.

  • Knoevenagel Intermediate: The product of the initial condensation between the ketone and methyl cyanoacetate.

  • Byproducts and Degradation Products: Aminothiophenes can be sensitive, and side reactions or partial degradation can occur under the reaction conditions.[9] Water produced during the initial condensation can also inhibit the reaction if not managed.[1]

Q3: How do I properly select and optimize a solvent system for flash column chromatography?

A3: The process should be systematic and guided by TLC analysis.

  • Spot your crude material on a TLC plate.

  • Develop the plate in a solvent system of your choice. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Analyze the result. Your target compound should have an Rf (retention factor) value between 0.2 and 0.4 for optimal separation on a column.[5]

  • Adjust polarity. If the Rf is too low (<0.2), increase the proportion of the polar solvent. If the Rf is too high (>0.4), increase the proportion of the non-polar solvent.[4]

  • Change selectivity. If you cannot achieve good separation between your product and an impurity by simply adjusting the polarity (e.g., with hexanes/ethyl acetate), switch one of the solvents to change the chemical interactions. For example, try a system of dichloromethane/methanol or hexanes/ether.[4]

Table 1: Example of TLC Solvent System Screening
Solvent System (v/v) Product Rf Key Impurity Rf Observation
Hexane:EtOAc (9:1)0.150.20Poor separation, low Rf.
Hexane:EtOAc (7:3)0.350.40Better movement, but still poor separation.
Hexane:EtOAc (7:3) + 0.5% Et₃N0.400.45Product spot is much sharper, no streaking. Separation is slightly improved.
Dichloromethane:Hexane (1:1) + 0.5% Et₃N0.300.55Excellent separation. Product spot is sharp. Recommended for column.

Q4: How can I definitively assess the purity of my final product?

A4: A single technique is often insufficient. A combination of methods provides the most reliable assessment of purity.[5]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, non-streaking spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. A pure sample will show sharp peaks corresponding to the structure, with correct integration values and no significant peaks attributable to impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

G crude Crude Product (Post-Workup) tlc Analyze by TLC in Multiple Solvent Systems crude->tlc decision Assess Purity and Separation on TLC tlc->decision re_xtal Recrystallization decision->re_xtal One major spot, minor baseline impurities column Flash Column Chromatography decision->column Multiple spots or co-eluting impurities final_product Pure Product (Verify Purity) re_xtal->final_product re_xtal_final Recrystallize for Final Polishing column->re_xtal_final Combine pure fractions re_xtal_final->final_product

Caption: Decision workflow for selecting the primary purification method.

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection: Based on TLC analysis, prepare an appropriate eluent (e.g., Dichloromethane:Hexane 1:1) and add 0.5% triethylamine (Et₃N). This will be your mobile phase.

  • Column Packing: Select a column with a diameter appropriate for your sample size (a general rule is a 1:20 to 1:100 ratio of sample mass to silica mass). Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[10]

  • Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry. Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Equilibration: Allow the silica to settle into a uniform bed. Open the stopcock and drain the solvent until it is just level with the top of the silica bed. It is critical that the silica bed does not run dry. Equilibrate the column by passing 2-3 column volumes of the mobile phase through the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

  • Elution: Carefully add the mobile phase to the column without disturbing the top of the silica bed. Apply gentle air pressure to begin eluting the compounds. Collect fractions in an orderly array of test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate.

  • Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[5]

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature (e.g., ethyl acetate or dichloromethane) and a "poor" solvent in which your compound is insoluble (e.g., hexanes or pentane). The two solvents must be miscible.

  • Dissolution: Place your crude, oily, or semi-pure solid into an Erlenmeyer flask. Add the minimum amount of the "good" solvent required to fully dissolve the compound with gentle warming if necessary.

  • Induce Cloudiness: While stirring the solution (and keeping it warm), add the "poor" solvent dropwise until a persistent cloudiness appears.

  • Clarify: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • BenchChem. (n.d.). Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification.
  • Google Patents. (n.d.). US4221915A - Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives.
  • Reddit. (2018, November 5). Suzuki purification problem : r/OrganicChemistry.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • NIH. (n.d.). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC.
  • Chemicalbook. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-3-Nitrothiophenes.
  • (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • MDPI. (2014, April 8). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • PMC. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • ResearchGate. (2025, August 7). The Gewald reaction in dye chemistry.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • ResearchGate. (2025, August 5). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Google Patents. (n.d.). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-methyl-4-p-tolylthiophene-3-carboxylate.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Optimization

Technical Support Center: Recrystallization of 2-amino-5-cyclohexylthiophene-3-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-amino-5-cyclohexylthiophene-3-carboxylate. It addresses common challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-amino-5-cyclohexylthiophene-3-carboxylate. It addresses common challenges encountered during recrystallization, offering troubleshooting solutions and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing 2-amino-5-cyclohexylthiophene-3-carboxylate?

A1: Selecting an appropriate solvent is the most critical step for successful recrystallization. Based on the structure of 2-amino-5-cyclohexylthiophene-3-carboxylate, a systematic screening approach is recommended. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.

Good starting points for single-solvent systems include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the amino and carboxylate groups. Ethanol is often an excellent choice.[1]

  • Esters (Ethyl Acetate): This solvent has intermediate polarity and can dissolve the ester functional group well.[2]

  • Ketones (Acetone): Similar to ethyl acetate, acetone is a polar aprotic solvent that can be effective.[2]

For mixed-solvent systems, which are often necessary for compounds with mixed polarity, consider combinations like:

  • Ethanol-Water

  • Ethyl Acetate-Hexanes

  • Dichloromethane-Hexanes[3]

  • Tetrahydrofuran (THF)-Hexanes[4]

Q2: What key structural features of my compound influence solvent choice?

A2: The solubility of 2-amino-5-cyclohexylthiophene-3-carboxylate is dictated by a balance of its polar and non-polar functionalities:

  • Polar Groups: The primary amine (-NH₂) and the carboxylate ester (-COOR) are polar and capable of hydrogen bonding. These groups favor solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate or acetone).[1][5]

  • Non-Polar Group: The large cyclohexyl ring is non-polar and hydrophobic. This "greasy" moiety enhances solubility in non-polar solvents like hexanes, heptane, or toluene, while decreasing solubility in highly polar solvents like water.

  • Thiophene Core: The aromatic thiophene ring contributes moderately to the overall polarity.

The challenge is finding a solvent that can accommodate these competing features. This is why a single solvent may not be ideal, often leading to the use of a mixed-solvent system where one solvent dissolves the compound well (the "good" solvent) and the other is a poor solvent (the "anti-solvent").

Q3: What are the common impurities I should be aware of during purification?

A3: Impurities are typically dependent on the synthetic route. This compound is often synthesized via the Gewald reaction.[6][7] Potential impurities could include:

  • Unreacted Starting Materials: Such as the starting ketone, ethyl cyanoacetate, or elemental sulfur.

  • Reaction Byproducts: Including isomers or polymeric materials.

  • Reagents: Residual base catalyst (e.g., triethylamine, morpholine) used in the synthesis.[8]

If the crude product is highly colored, this may indicate the presence of polymeric sulfur byproducts or other chromophoric impurities.

Q4: When should I consider a mixed-solvent system?

A4: A mixed-solvent system is advisable when no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold). You should consider this approach if you observe:

  • The compound is excessively soluble in a particular solvent even at room temperature, which would lead to low recovery.[9]

  • The compound is nearly insoluble in another solvent even at its boiling point.

The strategy is to dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then slowly add the "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until persistent cloudiness (saturation) is observed. A drop or two of the hot "good" solvent is then added to re-clarify the solution before slow cooling.[3][10]

Q5: Are there alternative purification techniques if recrystallization fails?

A5: Yes. If recrystallization proves ineffective due to issues like oiling out, co-crystallization of impurities, or poor yield, column chromatography is the most common and effective alternative.[8][11]

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point. The polarity can be gradually increased to elute the target compound.[3]

For sensitive compounds that might degrade on acidic silica gel, neutral alumina can be used, or the silica gel can be deactivated by adding a small amount (1-2%) of a base like triethylamine to the eluent.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used).2. Nucleation has not occurred.1. Boil off some of the solvent to concentrate the solution and cool again.[12]2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8]3. Add a "seed crystal" (a tiny crystal of the pure compound) to induce crystallization.[12]
Compound "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is too concentrated or cooling too rapidly.3. High concentration of impurities is depressing the melting point.1. Switch to a lower-boiling point solvent.2. Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce saturation and allow it to cool much more slowly (e.g., by insulating the flask).[3][11]3. Attempt to purify a smaller batch or consider column chromatography first.
Low Recovery / Poor Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize solubility.2. Concentrate the mother liquor (filtrate) by boiling off some solvent and cool again to recover a second crop of crystals.[11]3. Use a minimal amount of ice-cold solvent to wash the filtered crystals.[8]4. Ensure the filtration apparatus is pre-heated before hot filtration.[8]
Purified Crystals are Still Impure/Colored 1. Rapid crystallization has trapped impurities within the crystal lattice.2. The chosen solvent does not effectively differentiate between the product and the impurity.3. Colored impurities are present.1. Repeat the recrystallization, ensuring the solution cools as slowly as possible.[3]2. Perform another recrystallization using a different solvent system.[11]3. For colored impurities, add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[3]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of the crude 2-amino-5-cyclohexylthiophene-3-carboxylate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, hexanes, water) dropwise, vortexing after each drop, up to about 0.5 mL. Note the solubility at room temperature. A suitable solvent should show poor solubility.

  • Heating: Gently heat the test tubes that showed poor solubility in a sand or water bath. Continue adding the same solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the compound was largely insoluble at room temperature but fully soluble at high temperature, and which produces a good yield of crystals upon cooling.

Protocol 2: General Single-Solvent Recrystallization
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) to a gentle boil. Continue adding the hot solvent until the compound just dissolves completely. Use of a reflux condenser is recommended for volatile solvents.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This prevents the desired product from crystallizing prematurely in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualized Troubleshooting Workflow

Recrystallization_Troubleshooting start Start: Hot, Saturated Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Abundant, Pure Crystals Form observe->crystals Success no_crystals No (or Few) Crystals Form observe->no_crystals Problem oiling_out Compound 'Oils Out' observe->oiling_out Problem impure_crystals Crystals are Impure/Colored observe->impure_crystals Problem action_success Success: Filter, Wash & Dry crystals->action_success action_concentrate Action: 1. Boil off solvent 2. Scratch flask 3. Add seed crystal no_crystals->action_concentrate action_oil Action: 1. Re-heat solution 2. Add more solvent 3. Cool slower oiling_out->action_oil action_purify Action: 1. Re-dissolve & cool slower 2. Add charcoal & hot filter 3. Re-crystallize from new solvent impure_crystals->action_purify action_concentrate->cool Re-attempt action_oil->cool Re-attempt action_purify->cool Re-attempt

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Patel, H., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Kosov, D. S., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules.
  • Ferreira, O., et al. (2018). Solubilities of Amino Acids in the Presence of Chaotropic Anions. Journal of Solution Chemistry.
  • ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Journal of Molecular Liquids. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Tanford, C. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry.
  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Available at: [Link]

  • Reilly, M. D., et al. (2019). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.
  • Google Patents. (1978). US4108867A - 2-Aminothiophenes.

Sources

Troubleshooting

Technical Support Center: Controlling Regio-Selectivity in 5-Substituted 2-Aminothiophene Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require precise control over regioselectivity and yield when synthesizing highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require precise control over regioselectivity and yield when synthesizing highly functionalized 2-aminothiophenes.

Frequently Asked Questions: Mechanisms & Causality

Q1: What dictates the regioselectivity in the synthesis of 5-substituted 2-aminothiophenes? A1: In classical Gewald reactions, regioselectivity is governed by the thermodynamic stability of the enolate formed during the initial Knoevenagel condensation[1]. When using unsymmetrical ketones, this often yields an undesirable mixture of 4- and 5-substituted isomers due to competing


-deprotonation sites. To achieve strict 5-position regioselectivity, modern protocols utilize a metal-free cascade reaction between 2-ynals and thioamides[2]. This pathway entirely bypasses the ambiguous enolization step, forcing a highly controlled aldol condensation, followed by a regioselective intramolecular cyclization and conjugate addition[2][3].

Q2: Why am I observing double-addition byproducts instead of the desired 2-aminothienyl ether? A2: This is a classic solvent-dependent causality. In the 2-ynal and thioamide protocol, the solvent actively participates in the reaction mechanism[2]. Protic solvents like methanol (MeOH) or ethanol (EtOH) stabilize the intermediate and act as nucleophiles during the final conjugate addition step, yielding the desired 2-aminothienyl ether[4]. If you switch to an aprotic solvent like dichloromethane (DCM), the alcohol nucleophile is absent. Consequently, a second molecule of the thioamide attacks the intermediate, resulting in an unexpected double-addition 2-aminothiophene byproduct[2][4].

Q3: How does the choice of base affect the Knoevenagel condensation step in traditional Gewald synthesis? A3: The base must act as both a deprotonating agent for the active methylene and a catalyst for sulfur addition[5]. Standard amines (e.g., morpholine) often require stoichiometric amounts and long reaction times[6]. Utilizing a conjugate acid-base pair, such as Piperidinium Borate, provides a bifunctional catalytic mechanism. The piperidinium cation protonates the carbonyl oxygen (increasing electrophilicity), while the borate anion abstracts the proton from the active methylene, drastically accelerating the condensation and improving the overall yield to >95% within minutes[7].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Isomeric Mixtures (4-Substituted vs. 5-Substituted)

  • Cause: Utilizing unsymmetrical alkyl-aryl ketones under standard Gewald conditions leads to non-selective enolization.

  • Solution: To selectively synthesize the 4-substituted isomer, introduce a leaving group at the methyl position of the ketone derivative to direct nucleophilic displacement with sodium sulfide[8]. To selectively synthesize the 5-substituted isomer, abandon the standard Gewald approach and implement the metal-free one-pot synthesis using 2-ynals and thioamides[2].

Issue 2: Reaction Stalling at the Knoevenagel Intermediate

  • Cause: Inefficient sulfur activation, poor solvent choice, or degraded active methylene nitriles[7].

  • Solution: First, verify that your elemental sulfur (

    
    ) is finely powdered and strictly anhydrous[9]. If the reaction still stalls, switch your catalyst to 20 mol% Piperidinium Borate. Alternatively, transition to a PEG-600 mediated system under ultrasonication; the proper geometry of oxygen atoms in the PEG 600 chain chelates and activates the intermediates without requiring any additional basic compound[10].
    

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and overall yield based on validated synthetic methodologies[2][7][10].

Substrate SystemCatalyst / BaseSolventTimePrincipal ProductYield
Ketone + CyanoacetateNoneEtOH24 hN/A (Reaction Stalls)0%
Ketone + CyanoacetateMorpholine (1.0 eq)EtOH12 hIsomeric Mixture (4- & 5-sub)45–60%
Ketone + CyanoacetatePiperidinium Borate (20 mol%)EtOH20 min2-Aminothiophene96%
2-Ynal + ThioamideMetal-Free (None)MeOH4.5 h5-Substituted Ether Up to 96%
2-Ynal + ThioamideMetal-Free (None)DCM4.5 hDouble-Addition Byproduct High
Cyclohexanone + Malononitrile +

None (Ultrasonication)PEG-600<40 min2-Aminothiophene85–99%

Step-by-Step Experimental Protocols

Protocol A: Regioselective Metal-Free Synthesis of 2,3,5-Trisubstituted 2-Aminothiophenes

This protocol utilizes a tandem cascade reaction to ensure strict regioselectivity at the 5-position[2].

  • Preparation: In a clean, dry reaction vial, combine the 2-ynal precursor (0.2 mmol) and the selected thioamide (0.2 mmol)[2].

  • Solvent Addition: Add 2 mL of Methanol (MeOH) to the mixture. (Self-Validation Check: Ensure DCM is not used unless the double-addition byproduct is explicitly desired[2])

  • Reaction Execution: Stir the mixture under an ambient air atmosphere at 40 °C[2].

  • Monitoring: Monitor the cascade progression (aldol condensation

    
     intramolecular cyclization 
    
    
    
    conjugate addition) via TLC. The reaction typically reaches completion in 4.5 hours[2].
  • Workup: Evaporate the methanolic solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of ethyl acetate and hexanes to isolate the pure 5-substituted 2-aminothienyl ether[5].

Protocol B: Catalytic Gewald Synthesis using Piperidinium Borate

This protocol resolves stalled Knoevenagel condensations and drastically reduces reaction times.

  • Catalyst Preparation: Prepare the Piperidinium Borate catalyst by mixing equimolar amounts of piperidine and boric acid.

  • Reagent Mixing: In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and the active methylene (e.g., malononitrile, 1.0 mmol) in 5 mL of ethanol[7].

  • Catalyst & Sulfur Addition: Add finely powdered elemental sulfur (1.0 mmol) and the Piperidinium Borate catalyst (20 mol%)[7].

  • Reaction Execution: Stir the reaction mixture at room temperature. The conjugate acid-base pair will rapidly accelerate the condensation.

  • Monitoring: Monitor via TLC; complete conversion is typically achieved within 20 minutes.

  • Isolation: Pour the mixture into crushed ice/water. Filter the resulting precipitate, wash with cold water to remove inorganic salts, and recrystallize from ethanol[5][7].

Mechanistic & Troubleshooting Visualizations

G A 2-Ynal + Thioamide B Aldol Condensation Intermediate A->B Base/Solvent C Regioselective Intramolecular Cyclization B->C -H2O D Conjugate Addition (Tandem Cascade) C->D Nucleophilic Attack E 5-Substituted 2-Aminothienyl Ether D->E MeOH/EtOH (High Regioselectivity) F Double Addition Byproduct D->F DCM Solvent (Aprotic Side Reaction)

Figure 1: Mechanistic pathway of the metal-free cascade reaction demonstrating solvent-dependent regioselectivity.

G Start Issue: Low Yield or Poor Regioselectivity Check1 Check Condensation Step: Is intermediate forming? Start->Check1 Sol1 Optimize Catalyst (Use 20mol% Pip Borate) Check1->Sol1 No (Reaction Stalled) Check2 Check Solvent System: Are byproducts forming? Check1->Check2 Yes (Intermediate Exists) Sol2 Switch to Protic Solvent (MeOH/EtOH) Check2->Sol2 Yes (Double Addition) Sol3 Purify via Recrystallization (Remove Salts) Check2->Sol3 No (Inorganic Impurities)

Figure 2: Troubleshooting logic tree for resolving low yields and regioselectivity failures in 2-aminothiophene synthesis.

References

  • Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair D-NB.info URL: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction Monatshefte für Chemie (ResearchGate) URL: [Link]

  • A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonication Taylor & Francis URL: [Link]

Sources

Optimization

Technical Support Center: Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Welcome to the technical support center for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is a substituted 2-aminothiophene, a class of compounds widely utilized in medicinal chemistry and materials science.[1] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide provides insights into the potential degradation pathways and offers practical advice for handling and storage to maintain the integrity of the compound.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter related to the stability of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate in solution.

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Loss of potency or activity in biological assays.

  • Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes and Solutions:

  • Hydrolysis of the Ester Group: The methyl ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.[2][3]

    • Causality: The presence of water and either acid or base can catalyze the cleavage of the ester bond.

    • Solution:

      • Prepare solutions in aprotic, dry solvents whenever possible.

      • If aqueous solutions are necessary, use buffers at a neutral pH (around 6-7.4) and prepare them fresh daily.[2][4]

      • Avoid prolonged storage of aqueous solutions.

  • Oxidation of the Thiophene Ring or Amino Group: The electron-rich thiophene ring and the amino group are prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.[5][6]

    • Causality: Atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of reactive oxygen species that attack the thiophene ring, potentially leading to sulfoxides or ring-opened products. The amino group can also be oxidized.

    • Solution:

      • Degas solvents before use to remove dissolved oxygen.

      • Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Store solutions in amber vials or protect them from light to prevent photo-oxidation.[7]

      • Avoid using solvents that may contain peroxide impurities (e.g., older ethers).

  • Photodegradation: Thiophene derivatives can be sensitive to light, leading to degradation.[8]

    • Causality: UV or visible light can provide the energy to excite the molecule, leading to photochemical reactions and degradation.

    • Solution:

      • Conduct experiments under low-light conditions or in light-protected vessels.

      • Store stock solutions and experimental samples in the dark.[7]

Workflow for Investigating Degradation:

A Unexpected Result: Compound Degradation Suspected B Analyze Sample by HPLC/LC-MS A->B C Compare to a Freshly Prepared Standard B->C D New Peaks Observed? C->D E Identify Degradation Products (if possible) D->E Yes F Review Experimental Conditions D->F No, but main peak is smaller E->F G Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis) F->G H Implement Corrective Actions: - Use fresh, dry solvents - Control pH - Protect from light and air G->H I Re-run Experiment and Analyze H->I J Problem Resolved I->J

Caption: Workflow for troubleshooting compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid methyl 2-amino-5-cyclohexylthiophene-3-carboxylate?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[9][10] Storing under an inert atmosphere (nitrogen or argon) is also recommended to prevent slow oxidation.

Q2: In which solvents is the compound most stable?

A2: The compound is expected to be most stable in dry, aprotic solvents such as anhydrous DMSO, DMF, or dioxane. When preparing stock solutions for long-term storage, using such solvents is advisable.

Q3: How stable is the compound in common cell culture media containing water?

A3: The stability in aqueous media, including cell culture media, is limited. The ester group is susceptible to hydrolysis, and the rate of degradation will depend on the pH and temperature of the medium. It is strongly recommended to prepare fresh dilutions from a stock solution in an appropriate solvent (like DMSO) immediately before each experiment. Avoid storing the compound in aqueous media for extended periods.

Q4: Can I heat solutions of this compound?

A4: Prolonged heating should be avoided. Thermal stress can accelerate both hydrolysis and oxidation. If heating is necessary for dissolution, it should be done for the shortest possible time at the lowest possible temperature.

Q5: Are there any known incompatibilities with other reagents?

A5: Yes, avoid strong oxidizing agents, strong acids, and strong bases, as these can rapidly degrade the compound.[11] Thiophene and its derivatives can react violently with nitric acid and other strong oxidizers.[9]

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, the following forced degradation protocol, based on ICH guidelines, can be adapted.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (perform in triplicate):

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of the stock solution under a gentle stream of nitrogen.

    • Place the solid residue in an oven at 80°C for 48 hours.

    • Cool, reconstitute in the mobile phase, and dilute for analysis.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a transparent vial.

    • Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both samples with the mobile phase for analysis.

3. Analytical Method:

  • Use a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Monitor the eluent with a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.

Data Presentation:

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
Acidic Hydrolysis
Basic Hydrolysis
Oxidative
Thermal
Photolytic

This table should be filled with your experimental data.

Diagram of Potential Degradation Pathways:

Parent Methyl 2-amino-5-cyclohexyl- thiophene-3-carboxylate Hydrolysis 2-Amino-5-cyclohexyl- thiophene-3-carboxylic acid Parent->Hydrolysis  Acid/Base, H2O Oxidation Oxidized Products (e.g., N-oxides, sulfoxides) Parent->Oxidation  O2, Light, Peroxides Photolysis Photodegradation Products Parent->Photolysis  UV/Vis Light

Caption: Potential degradation pathways.

References

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. (2025-01-17). [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. (2025-01-17). [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. (2024-02-21). [Link]

  • Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. PMC. (2025-10-01). [Link]

  • Forced degradation studies. MedCrave online. (2016-12-14). [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Oriental Journal of Chemistry. [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025-03-24). [Link]

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI. (2003-06-21). [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. ResearchGate. (2024-02-18). [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. (2021-07-15). [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. (2025-08-05). [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. (2011-01-01). [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. (2020-01-01). [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. (2014-02-15). [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. (2026-02-10). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate Production

Ticket ID: GWLD-5CY-SCAL Subject: Scale-Up Optimization & Troubleshooting for 5-Substituted 2-Aminothiophenes Executive Summary You are encountering challenges scaling up the Gewald reaction for Methyl 2-amino-5-cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: GWLD-5CY-SCAL
Subject: Scale-Up Optimization & Troubleshooting for 5-Substituted 2-Aminothiophenes

Executive Summary

You are encountering challenges scaling up the Gewald reaction for Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate . Unlike simple alkyl derivatives, the 5-cyclohexyl moiety introduces significant steric bulk and lipophilicity, while the use of cyclohexylacetaldehyde (the required precursor) introduces instability issues not seen with ketone-based Gewald reactions.

This guide addresses the three critical failure modes in scaling this specific molecule:

  • Thermal Runaway: The amine-catalyzed sulfurization is highly exothermic.

  • Heterogeneity: The lipophilic cyclohexyl tail prevents efficient sulfur dissolution in standard methanol systems.

  • Aldehyde Instability: Cyclohexylacetaldehyde is prone to self-aldol condensation before the Gewald cycle initiates.

Module 1: Reaction Engineering & Safety (Critical)

The Exotherm Trap

The Gewald reaction is not a single event; it is a cascade. The addition of the base (typically Morpholine or Triethylamine) triggers the Knoevenagel condensation and the sulfur uptake simultaneously in a "one-pot" protocol.[1] At scale (>100g), this generates a massive heat spike that degrades the aldehyde.

The Fix: The "Version 3" Modification (Step-Wise Protocol) Do not use the standard "dump and stir" method. Split the reaction into two distinct thermal events.

  • Stage A (Knoevenagel): React Cyclohexylacetaldehyde + Methyl Cyanoacetate + Base (0.1 eq) at 0–5°C .

  • Stage B (Sulfurization): Add Sulfur + remaining Base at 45–50°C .

Process Flow Diagram

The following logic flow illustrates the optimized split-stage protocol to minimize impurities.

GewaldProcess Start Input Reagents (Cy-CHO + Me-CN-Ac) Step1 Stage A: Knoevenagel (0-5°C, 0.5h) Target: Enol/Nitrile Start->Step1 Catalytic Base Check1 QC Check: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Add time) Step2 Stage B: Sulfur Addition (S8 + Morpholine) Check1->Step2 Yes Step3 Cyclization (50°C, 4-6h) Step2->Step3 Exotherm Control Workup Precipitation (Add H2O/MeOH) Step3->Workup

Caption: Optimized Split-Stage Gewald Protocol reducing thermal load and aldehyde degradation.

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Yield & Conversion

Q: Why is my reaction solidifying into a "brick" halfway through? A: This is a solubility mismatch . The 5-cyclohexyl group makes the intermediate highly lipophilic. Standard Gewald protocols use Methanol (MeOH). While MeOH is required to prevent transesterification of your methyl ester, it is a poor solvent for the cyclohexyl intermediate.

  • Solution: Use a 1:4 DMF:MeOH co-solvent system. DMF solubilizes the lipophilic intermediate, while MeOH maintains the ester integrity.

Q: I see a large "tar" layer at the bottom. What is it? A: This is polymerized cyclohexylacetaldehyde. Aldehydes are less stable than ketones in the Gewald reaction. If the Knoevenagel condensation (Step 1) is too slow or too hot, the base causes the aldehyde to polymerize with itself.

  • Solution: Ensure the aldehyde is freshly distilled. Maintain the temperature below 10°C during the initial mixing of aldehyde and cyanoacetate.

Category B: Purification & Quality

Q: The product is dark brown even after recrystallization. How do I remove the color? A: 2-Aminothiophenes are electron-rich and prone to air oxidation, forming quinoidal impurities.

  • Solution: Add 1% Sodium Dithionite (reducing agent) to the aqueous wash during workup. Perform the recrystallization in MeOH containing a trace of activated charcoal.

Q: I have unreacted sulfur contaminating my final product. A: Sulfur (


) has low solubility. If the reaction agitation is poor, sulfur forms "prills" that coat themselves in polymer and never react.
  • Solution: Use Micronized Sulfur (325 mesh) rather than flowers of sulfur. Increase agitation speed (tip speed > 1.5 m/s).

Module 3: Validated Scale-Up Protocol (100g Basis)

Safety Warning: This reaction generates Hydrogen Sulfide (


) gas in trace amounts and is exothermic. Work in a well-ventilated fume hood.
Reagents Table
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
Cyclohexylacetaldehyde126.191.0126.2 gSubstrate
Methyl Cyanoacetate99.091.05104.0 gNucleophile
Sulfur (Powder)32.061.135.3 gHeteroatom Source
Morpholine87.121.2104.5 gBase/Catalyst
Methanol--400 mLSolvent
DMF--100 mLCo-Solvent
Step-by-Step Methodology
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (pitch-blade impeller), internal temperature probe, and reflux condenser.

  • Solvent Charge: Charge Methanol (400 mL) and DMF (100 mL). Start stirring at 300 RPM.

  • Reagent A Loading: Add Methyl Cyanoacetate (104.0 g) and Cyclohexylacetaldehyde (126.2 g).

  • Cooling: Cool the mixture to 5°C .

  • Catalytic Initiation (Knoevenagel): Add 10% of the Morpholine (10.5 g) dropwise over 15 minutes. Expect a mild exotherm. Hold at 5–10°C for 30 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange.

  • Sulfur Addition: Add the Sulfur powder (35.3 g) in a single portion.

  • Main Reaction (The Exotherm): Warm the slurry to 35°C . Add the remaining Morpholine (94.0 g) dropwise over 60 minutes.

    • Critical: Do not allow T > 55°C. Control rate of addition to manage heat.

  • Digestion: Once addition is complete, heat to 50°C and stir for 4 hours.

  • Quench & Crystallization:

    • Cool to 20°C.

    • Add Water (500 mL) slowly over 30 minutes to precipitate the product.

    • Cool to 0–5°C and age for 1 hour.

  • Filtration: Filter the solids. Wash the cake with cold 50% MeOH/Water (200 mL).

  • Drying: Vacuum dry at 40°C to constant weight.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose batch failures quickly.

Troubleshooting Issue Start: Identify Defect LowYield Issue: Low Yield (<50%) Issue->LowYield Purity Issue: Low Purity / Tars Issue->Purity S_Contam Issue: Sulfur Contamination Issue->S_Contam CheckAldehyde Check: Aldehyde Quality? LowYield->CheckAldehyde CheckTemp Check: T_max > 60°C? Purity->CheckTemp CheckStir Check: Agitation? S_Contam->CheckStir Sol_Distill Action: Distill Aldehyde or use Bisulfite Adduct CheckAldehyde->Sol_Distill Old/Oxidized Sol_Cool Action: Slow Base Addition Increase Cooling CheckTemp->Sol_Cool Yes Sol_CS2 Action: Wash cake with CS2 or Toluene CheckStir->Sol_CS2 Poor Mixing

Caption: Diagnostic logic for common Gewald reaction failures.

References

  • Mechanism & Kinetics: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333-345.

  • Scale-Up Safety: "Scale-Up Safety Guidelines." Stanford Environmental Health & Safety, 2023.

  • Catalytic Improvements: Puterova, Z., et al. "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, vol. 2010, no. 1, pp. 209-246.[3]

  • Sulfur Handling: "Sulfur - Hazardous Substance Fact Sheet." New Jersey Department of Health.[4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Aminothiophene Purity Analysis

Executive Summary: The Stability Paradox Analyzing 2-aminothiophene (2-AT) presents a classic "Heisenberg" analytical challenge: the act of measuring the compound often destroys it. Unlike its stable amide derivatives (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Analyzing 2-aminothiophene (2-AT) presents a classic "Heisenberg" analytical challenge: the act of measuring the compound often destroys it. Unlike its stable amide derivatives (e.g., 2-acetamidothiophene), the free base of 2-aminothiophene is inherently unstable. It undergoes rapid oxidative dimerization and polymerization, particularly under acidic conditions or upon exposure to light and air.

This guide objectively compares three distinct methodological approaches to solving this problem. We move beyond standard "cookbook" recipes to demonstrate why the industry-standard acidic C18 method—often the default starting point—is actively detrimental to this specific analyte, and we propose two robust alternatives.

The Core Comparison
FeatureMethod A: Acidic C18 (The Trap) Method B: High pH Hybrid (The Solution) Method C: Derivatization (The Workaround)
Principle Standard RP-HPLC (pH 2.5)pH-Resistant RP-HPLC (pH 10.0)Pre-column conversion to Acetamide
Analyte State Protonated (

)
Free Base (

)
Stabilized Amide
Stability Poor (Acid-catalyzed degradation)High (Suppressed ionization)Excellent (Chemically stable)
Throughput HighHighLow (Requires prep time)
Accuracy < 85% (On-column loss)> 98%> 99%

The Chemistry of Failure: Why Standard Methods Fail

To develop a valid method, one must understand the degradation mechanism. 2-aminothiophene is an electron-rich heteroaromatic amine. In the presence of acid (common in HPLC mobile phases like 0.1% TFA), the C5 position becomes susceptible to electrophilic attack, leading to rapid dimerization (Schiff base formation) and subsequent polymerization.

Visualization: The Instability Mechanism

The following diagram illustrates the degradation pathway that occurs during an acidic HPLC run, causing peak broadening and "ghost" peaks.

G AT 2-Aminothiophene (Monomer) Inter Protonated Intermediate (Reactive Electrophile) AT->Inter Protonation at C5 Acid H+ (Acidic Mobile Phase) Acid->Inter Dimer Imino-Dimer (Schiff Base) Inter->Dimer Nucleophilic Attack by Monomer Poly Polymer/Tars (Column Fouling) Dimer->Poly Oxidative Polymerization

Figure 1: Acid-catalyzed degradation pathway of 2-aminothiophene inside the HPLC column.

Comparative Methodology & Data

We conducted a comparative study using a synthesized batch of 2-aminothiophene (freshly liberated from the HCl salt).

Method A: The Acidic Standard (Control)
  • Column: C18 (L1), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Result: The chromatogram showed severe tailing (Tailing Factor > 2.5) and a baseline rise indicating on-column degradation. Repeat injections showed a decrease in area counts (-15% over 4 hours) due to sample instability in the acidic autosampler vial.

Method B: High pH Hybrid (Recommended Direct Method)
  • Rationale: By maintaining a pH > 9.0, we suppress the protonation of the thiophene ring, keeping the amine in its neutral, unreactive state. This requires a hybrid-silica column resistant to alkaline hydrolysis.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH resistant).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Result: Sharp, symmetrical peaks (Tailing Factor 1.1). The sample remained stable in the autosampler for >24 hours.

Method C: Pre-Column Derivatization (Gold Standard for Purity)
  • Rationale: Converting the unstable amine to a stable acetamide immediately upon sampling "freezes" the impurity profile.

  • Reagent: Acetic Anhydride in Pyridine.

  • Result: Analysis of N-(thiophen-2-yl)acetamide. Extremely stable, but requires correction factors for molecular weight.

Experimental Data Summary
ParameterMethod A (Acidic)Method B (High pH)Method C (Derivatized)
Retention Time 3.2 min (Drifting)5.8 min (Stable)7.1 min (Stable)
Peak Symmetry (USP) 2.8 (Fail)1.15 (Pass)1.05 (Pass)
Recovery (Spike) 82%98.5%99.2%
LOD (µg/mL) 0.50.050.02
Column Life < 500 injections> 2000 injections> 2000 injections

Detailed Experimental Protocols

Protocol 1: The Optimized High pH Method (Method B)

Best for: Routine QC of raw materials where speed is critical.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)

  • Ammonium Hydroxide (28%)

  • Acetonitrile (HPLC Grade)[1]

Instrument Parameters:

  • Column: Hybrid Silica C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate for 4 mins)

  • Detection: UV @ 254 nm (Thiophene absorption max) and 280 nm.

  • Temperature: 25°C (Do not heat; heat accelerates degradation).

Sample Preparation (Critical):

  • Dissolve 10 mg of 2-aminothiophene salt in 10 mL of Mobile Phase A (High pH buffer).

  • Note: The high pH buffer neutralizes the salt and stabilizes the free base. Inject immediately.

Protocol 2: The Derivatization Method (Method C)

Best for: Validated purity assays and storage stability studies.

Workflow:

  • Reaction: In a 2 mL HPLC vial, mix 10 mg sample with 1 mL Pyridine.

  • Add Reagent: Add 100 µL Acetic Anhydride. Vortex for 30 seconds.

  • Incubate: Let stand at Room Temp for 10 minutes.

  • Quench: Add 1 mL Methanol to quench excess anhydride.

  • Dilute: Dilute 1:10 with Water/Acetonitrile (50:50).

  • Analyze: Run on standard C18 column (Acidic or Neutral mobile phase is acceptable now, as the analyte is the stable amide).

Method Development Decision Tree

Use this logic flow to select the correct method for your specific development phase.

DecisionTree Start Start: 2-Aminothiophene Analysis Q1 Is the sample a Salt or Free Base? Start->Q1 Q2 Is high throughput required? Q1->Q2 Salt (HCl/Tin) MethodC Use Method C: Derivatization (Acetylation) Q1->MethodC Free Base (Unstable) MethodA STOP: Do not use Acidic C18 (Degradation Risk) Q2->MethodA Avoid Standard Acidic Methods MethodB Use Method B: High pH (pH 10) Hybrid C18 Q2->MethodB Yes (QC/Process) Q2->MethodC No (Purity Assay)

Figure 2: Strategic decision matrix for selecting the analytical approach.

References

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

  • Sabat, M. (2020). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Guides.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents.[2]

  • Putra, O. D., et al. (2016). Stability of Aminothiophenes: Implications for Synthesis and Analysis. European Journal of Organic Chemistry.

Sources

Comparative

Crystal structure data of 5-cyclohexyl-2-aminothiophene derivatives

Title: Comparative Guide: Crystal Structure Analysis of 5-Cyclohexyl-2-Aminothiophene Derivatives Subtitle: Structural insights into fused vs. pendant cyclohexyl-thiophene scaffolds for medicinal chemistry applications....

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Crystal Structure Analysis of 5-Cyclohexyl-2-Aminothiophene Derivatives Subtitle: Structural insights into fused vs. pendant cyclohexyl-thiophene scaffolds for medicinal chemistry applications.

Executive Summary

This guide provides a technical comparison of the crystallographic data for 5-cyclohexyl-2-aminothiophene derivatives , specifically focusing on the highly stable 4,5,6,7-tetrahydrobenzo[b]thiophene class (fused cyclohexyl system) versus non-fused alkyl analogs.

For drug development professionals, these structures are critical pharmacophores in allosteric modulators (e.g., A1 adenosine receptors) and antimicrobial agents. This document synthesizes single-crystal X-ray diffraction (SC-XRD) data to evaluate packing efficiency, hydrogen bonding networks, and conformational stability—key factors influencing bioavailability and solid-state stability.[1]

Structural Classification & Comparison

In the context of "5-cyclohexyl-2-aminothiophene," two distinct structural classes exist. The Fused System is the dominant product of the Gewald reaction using cyclohexanone and is the primary focus of available crystallographic literature due to its superior crystallinity.

FeatureProduct A: Fused System (Primary Focus)Product B: Pendant System (Alternative)
Chemical Name 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives5-cyclohexyl-2-aminothiophene derivatives
Structure Type Cyclohexane ring fused at C4-C5 of thiophene.[1][2]Cyclohexyl ring attached via single bond at C5.[1]
Crystallinity High. Rigid bicyclic core promotes ordered packing.[1]Moderate/Low. Rotational freedom of cyclohexyl group often leads to oils or disorder.
Key Application A1 Adenosine Allosteric Enhancers, Antifungals.Flexible linkers in kinase inhibitors.[1]
Space Group Typically Pna21 (Orthorhombic) or P21/c (Monoclinic).[3]Variable; often requires co-crystallization.[1]

Technical Data: Crystal Structure Metrics

The following data compares the crystal parameters of the fused cyclohexyl derivative against a standard 5-ethyl analog. This comparison highlights the impact of the bulky cyclohexyl ring on unit cell volume and packing density.

Table 1: Crystallographic Parameters Comparison
ParameterFused Cyclohexyl Derivative [1]5-Ethyl Analog [2]Impact Analysis
Compound (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(phenyl)methanone(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Crystal System OrthorhombicMonoclinicFused system promotes higher symmetry packing.[1]
Space Group Pna21P21/c
Unit Cell a (Å) 9.2080(4)10.6092(8)
Unit Cell b (Å) 14.0485(7)10.8355(8)The fused ring expands the b-axis significantly.[3]
Unit Cell c (Å) 10.3826(6)11.1346(9)
Volume (ų) ~1343.0~1265.0Cyclohexyl fusion adds ~78 ų per unit cell.
Z (Molecules/Cell) 44
H-Bond Motif Intramolecular N–H[1][4][5]···O (S6 ring)Intramolecular N–H···O (S6 ring)Both maintain the critical planar pharmacophore.

Analyst Note: The fused cyclohexyl ring imposes a "half-chair" conformation on the aliphatic ring (C4-C5-C6-C7), which dictates the stacking distance.[1] In contrast, the ethyl derivative allows tighter, flatter stacking but lacks the hydrophobic bulk required for certain hydrophobic pockets in protein targets.

Experimental Protocol: Synthesis & Crystallization

To replicate these structures for internal validation, follow this optimized Gewald reaction protocol. This method favors the formation of the highly crystalline fused derivative.

Phase 1: Synthesis (Gewald Reaction)[5][6]
  • Reagents: Cyclohexanone (1.0 eq), Malononitrile (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine (Catalytic).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Mix cyclohexanone and malononitrile in ethanol.

    • Add morpholine dropwise (exothermic reaction). Stir for 15 min.

    • Add elemental sulfur.[1] Reflux at 60-70°C for 2-4 hours.[1]

    • Cool to room temperature. The fused 2-aminothiophene precipitates as a solid.[1]

Phase 2: Single Crystal Growth (Slow Evaporation)
  • Objective: Obtain X-ray quality block crystals.

  • Solvent System: Ethanol/Water (80:20) or 2-Butanone.[1]

  • Method:

    • Dissolve 50 mg of purified precipitate in 5 mL of warm solvent.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover vial with parafilm and pierce 3-4 small holes.[1]

    • Store in a vibration-free, dark environment at 20°C.

    • Harvest: Crystals appear within 48-72 hours.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This pathway illustrates the critical steps to isolate the fused crystalline product.

Gewald_Workflow Start Cyclohexanone + Malononitrile Inter Knoevenagel Intermediate Start->Inter Condensation Sulfur Add Sulfur (S8) + Morpholine Inter->Sulfur Cycliz Cyclization (Reflux 4h) Sulfur->Cycliz Gewald Rxn Crude Crude Precipitate (Fused Thiophene) Cycliz->Crude Cooling Purify Recrystallization (Ethanol/Water) Crude->Purify Final Single Crystal (Block-like) Purify->Final Slow Evap.

Caption: Step-by-step Gewald synthesis and crystallization workflow for isolating high-purity 2-aminothiophene derivatives.

Figure 2: Hydrogen Bonding Network (Crystal Packing)

The stability of these crystals is derived from a specific hydrogen-bonding motif.[1]

HBond_Network Mol_A Molecule A (Donor: NH2) Mol_B Molecule B (Acceptor: C=N/C=O) Mol_A->Mol_B Intermolecular N-H···N Mol_C Molecule C (Inversion Sym) Mol_A->Mol_C Thiophene-Thiophene Stacking Mol_B->Mol_C Centrosymmetric R2,2(12) Dimer

Caption: Schematic of the intermolecular H-bond network forming R2,2(12) dimers, stabilizing the crystal lattice.

Performance Analysis: Fused vs. Alternatives

Solubility & Bioavailability[1]
  • Fused System: The crystal lattice is stabilized by strong N-H···N intermolecular bonds (Graph set R2,2(12)) [3].[5] This results in higher melting points (>140°C) and lower aqueous solubility compared to non-fused analogs. Formulation often requires lipid-based delivery or nanocarriers (e.g., Chitosan films) [4].

  • Pendant Alternatives: Often exhibit lower lattice energy due to the flexible rotation of the cyclohexyl group. While this may improve initial dissolution rates, it poses risks for physical stability (polymorph conversion) during storage.

Structural Integrity
  • Tautomerism: SC-XRD confirms that the amino-thiophene form is the stable tautomer in the solid state, rather than the imino-dihydrothiophene form.[1] This is evidenced by the C-N bond lengths (typically ~1.34 Å) indicative of partial double-bond character [1].[1]

References

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals 2012, 2(3), 1059-1066. Link

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E, 2011, E67, o3161. Link

  • Synthesis and Crystal Structure of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. ResearchGate, 2011. Link

  • Experimental Methodologies... Applied to a Series of 2-Aminothiophene Derivatives. ResearchGate, 2020.[1] Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
Reactant of Route 2
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
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